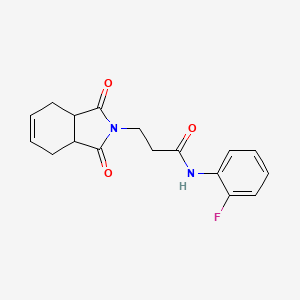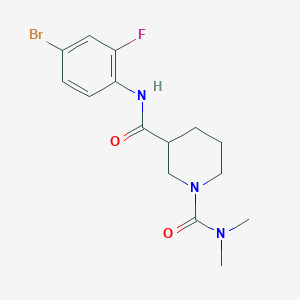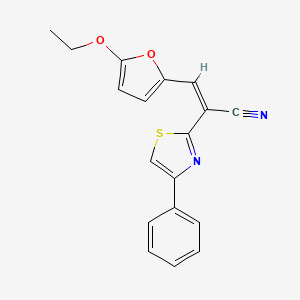![molecular formula C15H19N7O B5357834 N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyltetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5357834.png)
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyltetrazolo[1,5-a]pyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyltetrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring, a tetrazole ring, and a pyridine ring, which are fused together in a unique arrangement. The presence of these rings imparts significant chemical stability and reactivity to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyltetrazolo[1,5-a]pyridine-7-carboxamide typically involves a multi-step process. One common method involves the condensation reaction between 3-tert-butyl-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in the presence of a drying agent such as magnesium sulfate . The reaction is carried out in methanol at ambient temperature for 24 hours, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyltetrazolo[1,5-a]pyridine-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazole or pyridine derivatives.
Applications De Recherche Scientifique
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyltetrazolo[1,5-a]pyridine-7-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyltetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating various biological processes. For example, it may inhibit the activity of mitogen-activated protein kinases (MAPKs), which play a crucial role in cell signaling and inflammation .
Comparaison Avec Des Composés Similaires
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyltetrazolo[1,5-a]pyridine-7-carboxamide can be compared with other similar compounds, such as:
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound also contains a pyrazole ring and exhibits similar chemical reactivity.
1-Boc-pyrazole-4-boronic acid pinacol ester: This compound features a pyrazole ring and is used in various synthetic applications.
3-Amino-5-tert-butylpyrazole: This compound is structurally similar and is used as a precursor in the synthesis of other heterocyclic compounds.
The uniqueness of this compound lies in its specific arrangement of the pyrazole, tetrazole, and pyridine rings, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyltetrazolo[1,5-a]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O/c1-15(2,3)12-8-11(16-17-12)9-21(4)14(23)10-5-6-22-13(7-10)18-19-20-22/h5-8H,9H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEZJHNPCLCMCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=C1)CN(C)C(=O)C2=CC3=NN=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-1-[(4-methylphenyl)sulfonyl]-N-phenyl-4-piperidinecarboxamide](/img/structure/B5357754.png)
![methyl 2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5357756.png)
![(E)-2-(1,3-benzothiazol-2-yl)-3-[2-[(4-chlorophenyl)methoxy]phenyl]prop-2-enenitrile](/img/structure/B5357757.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2-methoxy-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5357762.png)
![1-acetyl-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B5357769.png)

![3-(3,4-difluorophenyl)-5-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5357796.png)
![2,4-dichloro-N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5357797.png)

![4-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID](/img/structure/B5357808.png)


![2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5357826.png)

